N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its biological activity, and is substituted with a 3-chloro-4-fluorophenyl group and a propanamido group, enhancing its chemical reactivity and potential utility in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide Similar compounds such as gefitinib selectively target the mutant proteins in malignant cells . These targets play a crucial role in the growth and proliferation of cancer cells .
Mode of Action
The exact mode of action of This compound Compounds with similar structures, like gefitinib, inhibit the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the epidermal growth factor receptor (egfr-tk) .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds like gefitinib are known to affect the egfr signaling pathway . This pathway is crucial for cell growth and proliferation, and its disruption can lead to the death of cancer cells .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the 3-chloro-4-fluorophenyl group through a substitution reaction. The propanamido group is then introduced via an amide coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzofuran core, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of phenyl-substituted derivatives .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases, including cancer.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound also features a 3-chloro-4-fluorophenyl group and is studied for its biological activity.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with similar substituents, used in antibacterial research.
Uniqueness
N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct biological properties. Its combination of substituents enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c1-2-15(23)22-16-11-5-3-4-6-14(11)25-17(16)18(24)21-10-7-8-13(20)12(19)9-10/h3-9H,2H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPCXUJLGUIICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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